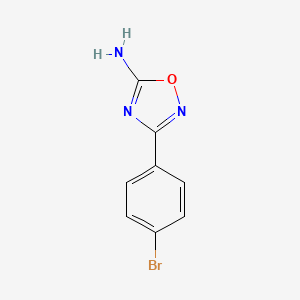

3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains a five-membered ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

Oxidation Reactions: The compound can be oxidized to form different derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine and related oxadiazole derivatives. Research indicates that these compounds can inhibit the growth of various cancer cell lines:

- Mechanism of Action : The compound's mechanism often involves the induction of apoptosis in cancer cells. For instance, similar oxadiazole derivatives have shown significant cytotoxicity against melanoma (MDA-MB-435), leukemia (K-562), and colon cancer (HCT-15) cell lines .

- Case Studies : A study highlighted that specific analogues exhibited a mean growth percent inhibition of over 60% against multiple cancer types . This suggests that structural modifications can lead to enhanced efficacy.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- In Vitro Studies : Compounds within this class have demonstrated activity against various pathogens, addressing concerns related to microbial resistance. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria .

- Mechanism : The antimicrobial action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing amidoximes as precursors has proven effective for synthesizing oxadiazole derivatives.

- Direct Amination : Recent methodologies involve direct amination techniques that simplify the synthesis process while maintaining high yields .

Comparative Analysis with Related Compounds

To illustrate the diversity within the oxadiazole class, a comparative table is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Brominated phenyl group | Potentially different biological activity |

| 5-(4-Chlorophenyl)-1,2,4-oxadiazol-2-amines | Contains chlorine instead of bromine | Exhibits distinct pharmacological profiles |

| N-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazol | Methyl substitution at the 5-position | Variation in solubility and reactivity |

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar structural features but different biological activities.

4-(3-Bromophenyl)-1,2,4-triazole: Shares the bromophenyl group but has a triazole ring instead of an oxadiazole ring.

Uniqueness

3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine is unique due to its specific combination of the oxadiazole ring and the bromophenyl group, which imparts distinct chemical reactivity and biological properties .

Biological Activity

3-(4-Bromophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The oxadiazole ring structure is known for its diverse pharmacological properties, making it a valuable scaffold for drug development.

- Molecular Formula: C7H6BrN3O

- Molecular Weight: 241.06 g/mol

- Structure: The compound features a brominated phenyl group attached to the oxadiazole ring, which significantly influences its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HePG-2 (Liver) | 35.58 | |

| MDA-MB-435 (Melanoma) | 6.82 | |

| K-562 (Leukemia) | 18.22 | |

| HCT-15 (Colon) | 39.77 |

The compound's activity is attributed to its ability to interfere with cellular mechanisms involved in cancer proliferation and survival.

The exact mechanism through which this compound exerts its anticancer effects is still under investigation. However, it is believed that the oxadiazole moiety plays a crucial role in inhibiting key enzymes and pathways associated with tumor growth, including:

- Inhibition of EGFR-TK : The compound may act as an inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), a critical target in cancer therapy .

- Induction of Apoptosis : Studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through various signaling pathways .

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is highly dependent on their structural features. Variations in substitution patterns on the oxadiazole ring can lead to significant differences in potency and selectivity:

These variations illustrate how minor changes in chemical structure can lead to different biological outcomes.

Case Studies

Recent research has focused on synthesizing and evaluating new oxadiazole derivatives for their anticancer properties. For instance:

- Study on Anticancer Activity : A study synthesized several oxadiazole analogues and screened them against various cancer cell lines using the National Cancer Institute's protocols. Compounds exhibited varying degrees of cytotoxicity with some derivatives showing IC50 values lower than standard chemotherapeutics .

- In Vivo Studies : While most studies focus on in vitro evaluations, there is growing interest in assessing the in vivo efficacy of these compounds using animal models to better understand their therapeutic potential and safety profiles.

Properties

IUPAC Name |

3-(4-bromophenyl)-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKCWMAQSKTUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.